2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid CAS number 890839-31-3
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid CAS number 890839-31-3
An In-depth Technical Guide to 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
This guide provides an in-depth technical overview of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 890839-31-3), a versatile bifunctional building block for researchers, chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, core applications, and safe handling protocols, grounding our discussion in established chemical principles and field-proven insights.
Introduction: A Multifunctional Synthetic Building Block
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a specialized organic compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a chloro substituent, and a pinacol boronic ester. This unique arrangement makes it an invaluable tool in medicinal chemistry and materials science.[1][2]
The primary utility of this reagent lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The boronic ester serves as the nucleophilic partner in this reaction, enabling the formation of a new carbon-carbon bond. The chloro and carboxylic acid groups provide orthogonal handles for subsequent chemical transformations, allowing for the strategic and efficient construction of elaborate molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 890839-31-3 | [5] |
| Molecular Formula | C₁₃H₁₅BClO₄ | Inferred |
| Molecular Weight | 284.52 g/mol | Inferred |
| IUPAC Name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [5] |
| Appearance | Typically a white to off-white solid | [1] |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)Cl | [5] |
Structural Analysis and Spectroscopic Signature
The molecule's structure dictates its reactivity and its signature in analytical characterization.
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¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals. The twelve protons of the two methyl groups on the pinacol ester would appear as a sharp singlet around 1.3 ppm. The aromatic protons would appear further downfield, typically between 7.5 and 8.5 ppm, with their splitting pattern dictated by their coupling to each other. The acidic proton of the carboxylic acid would be a broad singlet at a significantly downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.[6][7]
-
¹³C NMR Spectroscopy : The carbon spectrum would reveal signals for the methyl carbons of the pinacol group around 25 ppm and the quaternary carbons of the pinacol group around 85 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the boron atom (C-B) showing a characteristically broad signal due to quadrupolar relaxation. The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically >165 ppm.[6]
Synthesis and Purification
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and handling considerations. A common and logical approach involves the borylation of a suitable precursor.
Representative Synthetic Workflow
A plausible and widely used method for synthesizing arylboronic esters is the Miyaura borylation reaction, starting from an aryl halide. In this case, the logical starting material would be 2-chloro-4-bromobenzoic acid or a protected derivative.
Experimental Protocol: Miyaura Borylation
This protocol is a representative example based on established literature procedures and should be adapted and optimized.
-
Reaction Setup : To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add methyl 2-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a strong, non-aqueous base such as potassium acetate (3.0 eq).
-
Solvent and Catalyst : Add a dry, degassed solvent such as 1,4-dioxane or toluene. To this mixture, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup : Cool the reaction to room temperature and filter it through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification (Intermediate) : Purify the resulting crude ester intermediate via flash column chromatography on silica gel.
-
Hydrolysis : Dissolve the purified ester in a suitable solvent system (e.g., THF/water) and add a base like lithium hydroxide (LiOH). Stir at room temperature until the ester is fully hydrolyzed.
-
Final Isolation : Acidify the mixture with dilute HCl to precipitate the final product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoborane and an organohalide.[4]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation : A base activates the boronic ester, facilitating the transfer of the aryl group from boron to the palladium center. This step regenerates the borate salt.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Field-Proven Insights & Protocol
The presence of both a deactivating chloro group and a potentially coordinating carboxylic acid group requires careful consideration when designing a coupling reaction.
-
Causality Behind Choices :
-
Base Selection : A common choice is an inorganic base like K₂CO₃ or Cs₂CO₃. The choice can influence the rate of transmetalation and suppress side reactions. Cesium carbonate is often used for less reactive substrates.[8]
-
Catalyst/Ligand System : The choice of palladium catalyst and phosphine ligand is critical. For a chloro-substituted arene, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can promote the often rate-limiting oxidative addition step.[9]
-
Solvent : A mixture of an organic solvent (like dioxane, toluene, or DME) and water is frequently used to dissolve both the organic substrates and the inorganic base.[4]
-
Experimental Protocol: Typical Suzuki Coupling
-
Reagent Preparation : In a reaction vessel, combine 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 eq), the aryl halide coupling partner (1.0 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Solvent and Catalyst Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[4]
-
Workup : After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification
Based on safety data sheets for similar compounds, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is considered hazardous.[10][11][12]
-
Acute oral toxicity
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage Recommendations
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
-
Incompatibilities : Keep away from strong oxidizing agents.[12]
-
Atmosphere : Due to the potential for hydrolysis of the boronic ester, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability and reactivity.[12]
Conclusion
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a powerful and versatile building block for modern organic synthesis. Its trifunctional nature provides a platform for convergent and efficient synthetic strategies, particularly in the construction of novel pharmaceutical agents and functional materials. A comprehensive understanding of its properties, reactivity in the Suzuki-Miyaura coupling, and proper handling procedures enables researchers to fully leverage its synthetic potential.
References
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Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
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Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6439-6468. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific. [Link]
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Smith, A. B., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Organic Letters, 21(18), 7439-7443. [Link]
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Labbox Export. Benzoic acid AGR. Retrieved from Labbox Export. [Link]
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Ncube, B., et al. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(12), 20038-20062. [Link]
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LookChem. 3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from LookChem. [Link]
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Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]
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PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from PubChem. [Link]
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Chemical e-data Search. CAS 180516-87-4 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from Chemical e-data Search. [Link]
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Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91-95. [Link]
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Acta Crystallographica Section C: Structural Chemistry. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Retrieved from PubMed. [Link]
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Arshad, M. N., et al. (2011). 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1327. [Link]
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